molecular formula C12H15F2NO3S B2456477 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide CAS No. 2325278-37-1

1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide

Cat. No.: B2456477
CAS No.: 2325278-37-1
M. Wt: 291.31
InChI Key: FALZNOYATPWCSA-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide is an organic compound that features a sulfonamide group attached to a difluorophenyl ring and an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 3,5-difluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the oxane ring: The resulting sulfonamide can then be reacted with oxan-4-yl chloride under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the difluorophenyl ring.

Scientific Research Applications

1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfonamide groups.

    Materials Science: The compound can be used in the development of advanced materials, such as liquid crystals or polymers, due to its unique structural properties.

    Biological Studies: It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to interact with enzymes or receptors. The difluorophenyl ring can enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

  • 1-(3,4-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide
  • 1-(3,5-Difluorophenyl)-N-(tetrahydro-2H-pyran-4-yl)methanesulfonamide

Comparison: 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the oxane ring also provides distinct steric and electronic properties compared to similar compounds with different ring systems.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-N-(oxan-4-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3S/c13-10-5-9(6-11(14)7-10)8-19(16,17)15-12-1-3-18-4-2-12/h5-7,12,15H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALZNOYATPWCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NS(=O)(=O)CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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